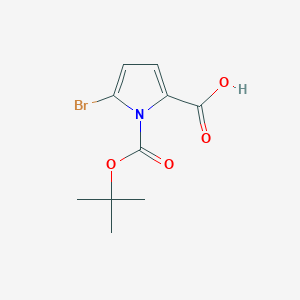
5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H12BrNO4 and its molecular weight is 290.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid (5-Br-Boc-pyrrole-2-carboxylic acid) is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12BrN2O4
- Molecular Weight : 290.11 g/mol
- CAS Number : 117657-41-7
- IUPAC Name : 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid
The compound features a pyrrole ring with a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This structure enhances its electrophilicity and reactivity, making it suitable for various synthetic applications.
Antimicrobial Properties
Research indicates that pyrrole derivatives, including 5-Br-Boc-pyrrole-2-carboxylic acid, exhibit antimicrobial activity. A study on related pyrrole compounds demonstrated significant anti-tuberculosis (anti-TB) activity, with some derivatives showing minimal inhibitory concentrations (MICs) below 0.016 μg/mL against Mycobacterium tuberculosis . The structure–activity relationship (SAR) studies revealed that modifications to the pyrrole ring can enhance biological efficacy.
Cytotoxicity Studies
While specific cytotoxicity data for 5-Br-Boc-pyrrole-2-carboxylic acid is limited, related compounds in the pyrrole class have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain pyrrole derivatives can induce apoptosis in hematological cancers . The potential for 5-Br-Boc-pyrrole-2-carboxylic acid to exhibit similar effects warrants further investigation.
Applications in Drug Development
The versatility of 5-Br-Boc-pyrrole-2-carboxylic acid as a synthetic intermediate makes it valuable in drug development. Its bromine atom enhances reactivity, allowing for further functionalization and the creation of complex pharmaceutical agents. The Boc group facilitates selective reactions without interfering with the carboxylic acid functionality, enabling the design of targeted drug candidates.
Synthesis and Evaluation of Pyrrole Derivatives
A recent study explored the synthesis of various pyrrole derivatives based on the structure of MmpL3 inhibitors. The findings indicated that compounds derived from pyrrole structures exhibited potent anti-TB activity and low cytotoxicity . This underscores the therapeutic potential of pyrrole-based compounds, including 5-Br-Boc-pyrrole-2-carboxylic acid.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-1H-pyrrole-2-carboxylic acid | Lacks tert-butoxycarbonyl group | More reactive due to absence of protective group |
| 5-Methyl-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | Methyl substitution at the 5-position | May exhibit different biological activities |
| 5-Chloro-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | Chlorine instead of bromine | Different electrophilic properties |
This table highlights how structural modifications influence biological activity and reactivity profiles among similar compounds.
属性
IUPAC Name |
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-10(2,3)16-9(15)12-6(8(13)14)4-5-7(12)11/h4-5H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYPLGOVUSKXRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553672 |
Source


|
| Record name | 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117657-41-7 |
Source


|
| Record name | 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













